Osajin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-Inflammatory Applications

Scientific Field: Pharmaceuticals

Summary of Application: Osajin has been synthesized and evaluated for its anti-inflammatory properties.

Results: All synthetic compounds were screened for anti-inflammatory activity against tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Photometric Assay Development

Scientific Field: Pharmaceutical Chemistry

Summary of Application: A method for the assay of total isoflavonoids in an oil extract of the osage orange by spectrophotometry in the visible part of the spectrum was developed.

Methods of Application: The method is based on the selective interaction of aluminum chloride solution with compounds of flavonoid structure.

Antitumor Activity

Scientific Field: Oncology

Summary of Application: Osajin is a prenylated isoflavone showing antitumor activity in different tumor cell lines.

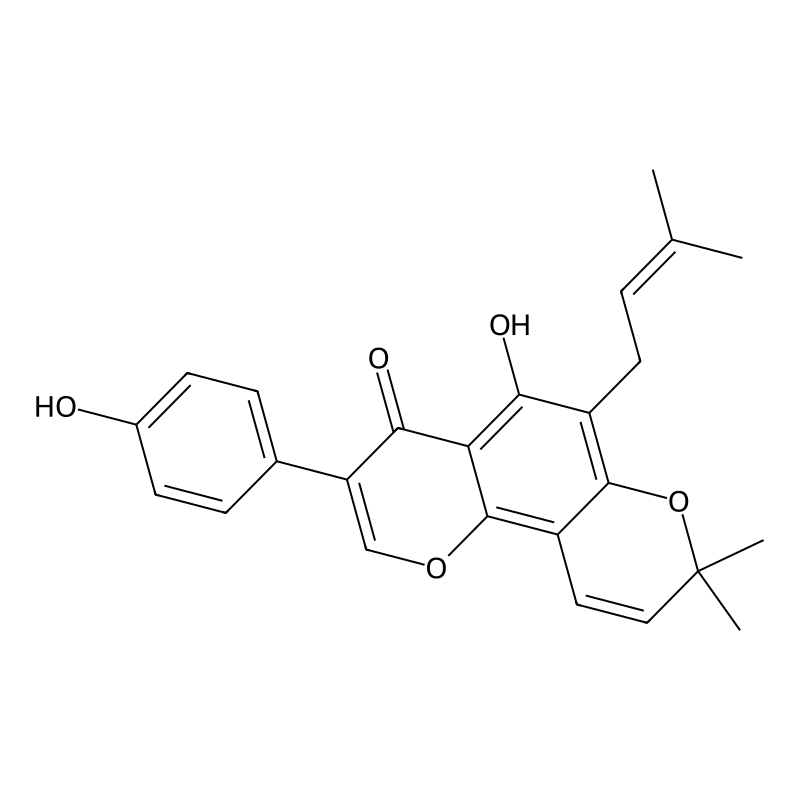

Osajin is a bioactive isoflavone predominantly found in the fruit of Maclura pomifera, commonly known as the Osage orange. Its chemical formula is C25H24O5, with a molecular weight of approximately 404.4551 g/mol. Osajin is characterized by its achiral structure, meaning it lacks optical activity and defined stereocenters, which contributes to its unique chemical properties . The compound exhibits antioxidant properties and has been studied for its potential health benefits, particularly in cardioprotection and neuroprotection.

- Extraction: Isolation from Maclura pomifera using solvents like ethanol or methanol.

- Chemical Synthesis: Utilizing organic synthesis techniques to create Osajin from simpler flavonoid precursors.

These methods allow for the production of Osajin in sufficient quantities for research and potential therapeutic applications.

Osajin has demonstrated significant biological activities, particularly in cardioprotection and neuroprotection. Studies indicate that it can mitigate myocardial injury induced by ischemia and reperfusion through the inhibition of oxidative stress and lipid peroxidation . Furthermore, Osajin shows potential as an apoptosis inducer in various cancer cell lines, suggesting its role in cancer therapy . Its antioxidant properties also contribute to its ability to protect cells from damage caused by oxidative stress.

Osajin has a variety of applications in both medicine and industry:

- Pharmaceuticals: Investigated for its cardioprotective and neuroprotective effects.

- Nutraceuticals: Used as a dietary supplement due to its antioxidant properties.

- Cosmetics: Incorporated into skincare products for its protective effects against oxidative damage.

Research on Osajin's interactions with biological systems reveals its potential as a therapeutic agent. Studies have shown that it can inhibit key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase. This inhibition suggests a possible application in treating conditions like Alzheimer's disease . Additionally, interaction studies highlight its capacity to modulate oxidative stress pathways, providing insights into its protective roles in various cellular contexts.

Osajin shares structural similarities with other isoflavones and flavonoids. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Properties |

|---|---|---|

| Genistein | C15H10O5 | Antioxidant, anti-cancer properties |

| Daidzein | C15H10O4 | Estrogenic activity, cardiovascular benefits |

| Biochanin A | C16H12O4 | Anti-inflammatory, antioxidant |

Uniqueness of Osajin: Unlike these compounds, Osajin exhibits potent cardioprotective effects specifically related to ischemia-reperfusion injury and shows significant inhibition of acetylcholinesterase activity. Its unique structural features contribute to its distinct biological activities compared to other isoflavones.

The retrosynthetic analysis of osajin, a prenylated isoflavone natural product with molecular formula C₂₅H₂₄O₅, requires strategic disconnection of its complex tetracyclic benzo[1,2-b:3,4-b']dipyran-4-one framework [1] [2]. The compound features a unique structural arrangement comprising two fused pyran rings attached to a phenolic core, decorated with a 4-hydroxyphenyl substituent and a prenyl side chain [3] [4].

The retrosynthetic strategy for osajin centers on identifying key bond disconnections that simplify the molecular complexity while maintaining synthetic feasibility [5] [6]. The primary disconnection involves breaking the carbon-carbon bond between the tricyclic core and the 4-hydroxyphenyl substituent, suggesting a Suzuki coupling approach as the key bond-forming reaction [5] [7]. This disconnection reveals two major synthetic fragments: a halogenated tricyclic precursor and 4-hydroxyphenylboronic acid.

Further retrosynthetic analysis of the tricyclic core involves disconnection of the pyran rings through strategic carbon-oxygen bond breaking [5] [8]. The outer pyran ring can be traced back to an intramolecular cyclization reaction, while the inner ring suggests formation through aldol-type condensation followed by cyclization. The prenyl side chain installation can be achieved through late-stage propargylation and subsequent Claisen rearrangement sequences [5] [7].

Critical to the retrosynthetic analysis is the recognition that osajin's tetracyclic framework requires careful consideration of stereochemical control throughout the synthetic sequence [9] [10]. The compound contains multiple stereocenters and conformationally restricted ring systems that demand highly selective synthetic transformations.

Key Synthetic Strategies: Aldol-Iodoetherification Sequences

The aldol-iodoetherification sequence represents one of the most powerful strategies for constructing the tricyclic core of osajin [5] [11]. This methodology involves a sequential process beginning with aldol condensation between appropriately functionalized aromatic ketones and formyl derivatives [5] [12]. The aldol reaction provides the initial carbon-carbon bond formation with excellent diastereoselectivity, typically achieving diastereomeric ratios exceeding 19:1 under optimized conditions [13] [14].

The initial aldol condensation is promoted by Lewis acids such as titanium tetrachloride or boron trifluoride etherate at low temperatures (-78°C to 0°C) [15] [13]. The choice of Lewis acid and reaction conditions critically influences both the yield and stereochemical outcome. Titanium-mediated aldol reactions proceed through well-defined transition states that favor the formation of syn-aldol products with high stereoselectivity [15] [16].

Following aldol condensation, the iodoetherification step involves treatment of the aldol product with molecular iodine in the presence of a base such as sodium bicarbonate or potassium carbonate [17] [11]. This transformation proceeds through electrophilic activation of the alkene moiety by iodine, followed by intramolecular nucleophilic attack by the hydroxyl group to form the cyclic ether [18]. The reaction demonstrates excellent regioselectivity for 5-exo-dig cyclization modes, avoiding competing 6-endo pathways [11].

The iodoetherification reaction exhibits remarkable stereospecificity, proceeding through trans-addition of the iodine-oxygen nucleophile across the double bond [11] [19]. This stereochemical control arises from the concerted nature of the cyclization process and the conformational constraints imposed by the developing ring system. Typical yields for the iodoetherification step range from 78% to 88% under optimized conditions [5].

The elimination sequence following iodoetherification involves treatment with base to remove hydrogen iodide, generating the desired alkene functionality within the tricyclic framework [5]. This elimination typically proceeds with high regioselectivity, favoring the more substituted alkene through Zaitsev's rule. The overall aldol-iodoetherification-elimination sequence provides an efficient three-step approach to the tricyclic core with excellent stereochemical control.

Stereochemical Control in Pyran Ring Formation

Stereochemical control in pyran ring formation represents a critical aspect of osajin synthesis, as the compound contains multiple chiral centers and conformationally restricted ring systems [20] [21]. The formation of tetrahydropyran rings through cyclization reactions must proceed with high facial selectivity to establish the correct relative stereochemistry [22] [23].

Pyran ring cyclization in osajin synthesis typically proceeds through chair-like transition states that minimize steric interactions between substituents [24] [21]. The conformational preferences of the developing six-membered ring strongly influence the stereochemical outcome, with equatorial positioning of bulky substituents being thermodynamically favored [25]. These conformational biases can be exploited to achieve high levels of stereocontrol in cyclization reactions.

The use of directing groups represents another powerful strategy for controlling stereochemistry in pyran ring formation [20] [21]. Chelating ligands or coordinating functional groups can pre-organize the substrate in specific conformations that favor desired cyclization modes. For example, titanium-mediated cyclizations benefit from bidentate coordination that restricts conformational flexibility and enhances stereoselectivity [15].

Kinetic versus thermodynamic control plays a crucial role in determining the stereochemical outcome of pyran ring formation [21] [22]. Under kinetic control conditions (low temperature, irreversible cyclization), the stereochemistry is determined by the relative energies of competing transition states. Thermodynamic control (higher temperature, reversible conditions) allows equilibration to the most stable stereoisomer.

The choice of cyclization catalyst significantly impacts stereochemical control in pyran ring formation [20] [21]. Lewis acids such as boron trifluoride etherate, titanium tetrachloride, and trimethylsilyl triflate exhibit different coordination modes and steric environments, leading to varying degrees of stereocontrol. Optimization of catalyst loading, temperature, and reaction time is essential for achieving maximum stereoselectivity.

Advanced stereochemical control strategies involve the use of chiral auxiliaries or asymmetric catalysts to induce enantioselectivity in pyran ring formation [13] [14]. These approaches allow access to enantioenriched products and enable total synthesis of optically active natural products. However, such methods require careful optimization and may involve additional synthetic steps for auxiliary removal.

Late-Stage Functionalization Approaches

Late-stage functionalization represents an increasingly important strategy in the synthesis of complex natural products like osajin, allowing for the introduction of functional groups and structural modifications at advanced stages of the synthetic sequence [26] [27]. These approaches offer significant advantages in terms of synthetic efficiency and the ability to access structural analogs for biological evaluation [28] [29].

The installation of the prenyl side chain in osajin synthesis exemplifies effective late-stage functionalization through propargylation and Claisen rearrangement sequences [5] [7]. The propargylation reaction involves treatment of the phenolic precursor with propargyl bromide derivatives under basic conditions, typically using potassium carbonate or cesium carbonate as base [5]. This transformation proceeds through nucleophilic substitution with excellent regioselectivity for the desired substitution pattern.

The subsequent Claisen rearrangement represents a key late-stage transformation that establishes the final substitution pattern of the prenyl side chain [5] [7]. This [30] [30]-sigmatropic rearrangement proceeds through a concerted mechanism with predictable stereochemical outcomes. The reaction typically requires thermal activation (120-180°C) and can be promoted by Lewis acids such as europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate) to achieve enhanced selectivity [7].

Carbon-hydrogen functionalization represents another powerful late-stage strategy for introducing functional groups at specific positions [28] [29]. Palladium-catalyzed carbon-hydrogen activation reactions enable selective functionalization of aromatic and aliphatic positions, providing access to substitution patterns that would be difficult to achieve through conventional synthetic approaches [31]. These transformations often exhibit excellent site-selectivity based on electronic and steric factors.

Late-stage oxidation and reduction reactions provide additional opportunities for functional group manipulation in osajin synthesis [26] [27]. Selective oxidation of alcohols to aldehydes or ketones, reduction of carbonyl groups, and hydroxylation reactions can be employed to fine-tune the oxidation state of specific functional groups. The choice of reagents and conditions must be carefully optimized to avoid interference with sensitive functional groups elsewhere in the molecule.

The development of protecting group strategies is essential for successful late-stage functionalization [27]. Orthogonal protecting groups that can be selectively removed under different conditions enable sequential functionalization of multiple sites. The choice of protecting groups must consider stability under the reaction conditions employed and compatibility with the desired functionalization reactions.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Use Classification

Dates

2: Moon HI. Effect of osajin and pomiferin on antidiabetic effects from normal and streptozotocin-induced diabetic rats. Nat Prod Commun. 2014 Dec;9(12):1723-4. PubMed PMID: 25632468.

3: Florian T, Necas J, Bartosikova L, Klusakova J, Suchy V, Naggara EB, Janostikova E, Bartosik T. Effects of prenylated isoflavones osajin and pomiferin in premedication on heart ischemia-reperfusion. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2006 Jul;150(1):93-100. PubMed PMID: 16936909.

4: Diopan V, Babula P, Shestivska V, Adam V, Zemlicka M, Dvorska M, Hubalek J, Trnkova L, Havel L, Kizek R. Electrochemical and spectrometric study of antioxidant activity of pomiferin, isopomiferin, osajin and catalposide. J Pharm Biomed Anal. 2008 Sep 10;48(1):127-33. doi: 10.1016/j.jpba.2008.05.025. Epub 2008 May 28. PubMed PMID: 18597965.

5: Dilek E, Erol HS, Cakir A, Koc M, Halici MB. Natural product inhibitors of carbonic anhydrase I and II isoenzymes: osajin and pomiferin. Arch Physiol Biochem. 2017 Oct;123(4):219-224. doi: 10.1080/13813455.2017.1303742. Epub 2017 Mar 24. PubMed PMID: 28338341.

6: Huang TT, Liu FG, Wei CF, Lu CC, Chen CC, Lin HC, Ojcius DM, Lai HC. Activation of multiple apoptotic pathways in human nasopharyngeal carcinoma cells by the prenylated isoflavone, osajin. PLoS One. 2011 Apr 12;6(4):e18308. doi: 10.1371/journal.pone.0018308. PubMed PMID: 21532751; PubMed Central PMCID: PMC3075243.

7: Veselá D, Kubínová R, Muselík J, Zemlicka M, Suchý V. Antioxidative and EROD activities of osajin and pomiferin. Fitoterapia. 2004 Mar;75(2):209-11. PubMed PMID: 15030927.

8: Ribaudo G, Vendrame T, Bova S. Isoflavones from Maclura pomifera: structural elucidation and in silico evaluation of their interaction with PDE5. Nat Prod Res. 2017 Sep;31(17):1988-1994. doi: 10.1080/14786419.2016.1269101. Epub 2016 Dec 27. PubMed PMID: 28025893.

9: Bartosíková L, Necas J, Suchý V, Janostíková E, Bartosík T, Jurica J, Florian T, Klusáková J, Frydrych M. Protective effects of osajin in ischemia-reperfusion of laboratory rat kidney. Pharmazie. 2006 Jun;61(6):552-5. PubMed PMID: 16826976.

10: Necas J, Bartosíková L, Florian T, Klusáková J, Suchý V, Naggar EM, Janostíková E, Bartosík T, Lisková M. [Protective effects of the flavonoids osajin and pomiferin on heart ischemia-reperfusion]. Ceska Slov Farm. 2006 Jul;55(4):168-74. Czech. PubMed PMID: 16921735.

11: Fránová J, Pavlík M. [Testing of antidiabetic and antioxidative effect of the flavonoid osajin in an experiment]. Ceska Slov Farm. 2007 Jul;56(4):200-4. Czech. PubMed PMID: 17969319.

12: Chaichamnong N, Temkitthawon P, Khorana N, Pitpakdeeanan P, Taepavarapruk P, Nuengchamnong N, Siriwattanasathien Y, Suksamrarn A, Ingkaninan K. Phosphodiesterase 5 Inhibitors from Derris scandens. Planta Med. 2018 Oct;84(15):1134-1140. doi: 10.1055/a-0619-5547. Epub 2018 Apr 27. PubMed PMID: 29702722.

13: Hošek J, Toniolo A, Neuwirth O, Bolego C. Prenylated and geranylated flavonoids increase production of reactive oxygen species in mouse macrophages but inhibit the inflammatory response. J Nat Prod. 2013 Sep 27;76(9):1586-91. doi: 10.1021/np400242e. Epub 2013 Aug 16. PubMed PMID: 23947936.

14: Gruber JV, Holtz R, Sikkink SK, Tobin DJ. In vitro and ex vivo examination of topical Pomiferin treatments. Fitoterapia. 2014 Apr;94:164-71. doi: 10.1016/j.fitote.2014.01.023. Epub 2014 Feb 8. PubMed PMID: 24513505.

15: WOLFROM ML, HARRIS WD, et al. Osage orange pigments; complete structures of osajin and pomiferin. J Am Chem Soc. 1946 Mar;68:406-18. PubMed PMID: 21015734.

16: Gascon AL, Walaszek EJ. Inhibition of valyl angiotensinamide II by osajin. J Pharm Pharmacol. 1966 Jul;18(7):478-9. PubMed PMID: 4381734.

17: Ribaudo G, Pagano MA, Pavan V, Redaelli M, Zorzan M, Pezzani R, Mucignat-Caretta C, Vendrame T, Bova S, Zagotto G. Semi-synthetic derivatives of natural isoflavones from Maclura pomifera as a novel class of PDE-5A inhibitors. Fitoterapia. 2015 Sep;105:132-8. doi: 10.1016/j.fitote.2015.06.020. Epub 2015 Jun 29. PubMed PMID: 26136059.

18: Darji K, Miglis C, Wardlow A, Abourashed EA. HPLC determination of isoflavone levels in osage orange from the Midwest and southern United States. J Agric Food Chem. 2013 Jul 17;61(28):6806-11. doi: 10.1021/jf400954m. Epub 2013 Jul 2. PubMed PMID: 23772950; PubMed Central PMCID: PMC3774050.

19: Orhan I, Senol FS, Kartal M, Dvorská M, Zemlicka M, Smejkal K, Mokrý P. Cholinesterase inhibitory effects of the extracts and compounds of Maclura pomifera (Rafin.) Schneider. Food Chem Toxicol. 2009 Aug;47(8):1747-51. doi: 10.1016/j.fct.2009.04.023. Epub 2009 Apr 24. PubMed PMID: 19394400.

20: Orazbekov Y, Ibrahim MA, Mombekov S, Srivedavyasasri R, Datkhayev U, Makhatov B, Chaurasiya ND, Tekwani BL, Ross SA. Isolation and Biological Evaluation of Prenylated Flavonoids from Maclura pomifera. Evid Based Complement Alternat Med. 2018 Jan 14;2018:1370368. doi: 10.1155/2018/1370368. eCollection 2018. PubMed PMID: 29552078; PubMed Central PMCID: PMC5820588.